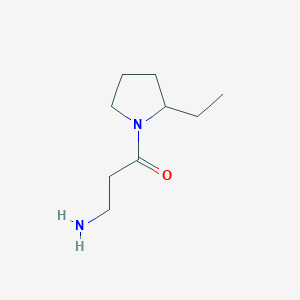

3-Amino-1-(2-ethylpyrrolidin-1-yl)propan-1-one

Description

Significance of Pyrrolidine-Containing Structures in Contemporary Chemical Biology Research

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the design of biologically active molecules. nih.govwisdomlib.org This scaffold is prevalent in a vast array of natural products, particularly alkaloids like nicotine (B1678760) and cuscohygrine, and is a fundamental component of the amino acid proline, a key building block of proteins. nih.govmdpi.com The significance of the pyrrolidine structure is underscored by its presence in numerous approved pharmaceutical agents, demonstrating its versatility and importance in drug discovery. mdpi.com

The utility of the pyrrolidine ring in medicinal chemistry is enhanced by several key features:

Stereochemistry: The non-planar, saturated nature of the ring allows for the creation of up to four stereogenic centers, leading to a high degree of three-dimensional complexity. This enables precise spatial orientation of substituents to optimize interactions with biological targets like enzymes and receptors. researchgate.netnih.gov

Physicochemical Properties: The nitrogen atom within the ring can act as a hydrogen bond acceptor and may be protonated under physiological conditions, influencing the molecule's polarity, solubility, and ability to form ionic bonds. stereoelectronics.org

Scaffold Versatility: The pyrrolidine nucleus serves as a versatile template that can be readily functionalized, allowing chemists to systematically modify its structure to explore structure-activity relationships (SAR). researchgate.net

Examples of drugs that incorporate the pyrrolidine scaffold highlight its broad therapeutic relevance, including agents for treating high blood pressure (Captopril), infections (Gemifloxacin), and psychiatric disorders (Sulpiride). mdpi.com The continued exploration of pyrrolidine derivatives is a major focus in the development of novel therapeutics for a wide range of diseases, including cancer, microbial infections, and central nervous system disorders. nih.govnih.gov

Role of Aminoketone Moieties in the Design of Biologically Active Compounds

The aminoketone moiety, particularly the β-aminoketone skeleton, is another structural motif of high importance in medicinal chemistry. researchgate.netnih.gov These bifunctional compounds are found in various natural products and serve as crucial intermediates in the synthesis of more complex molecules, such as β-amino acids and other heterocyclic systems. researchgate.net

The aminoketone framework is a key component of several therapeutic agents with diverse pharmacological activities. nih.gov For instance, tolperisone (B1682978) utilizes this moiety in its function as a muscle relaxant, while sitagliptin, an antidiabetic drug, also incorporates a β-aminoketone derivative. researchgate.netnih.gov The antidepressant bupropion (B1668061) is a well-known example of an aminoketone derivative that acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor. nih.gov The chemical properties of the aminoketone group, including the basicity of the amine and the electrophilicity of the ketone, are pivotal to its biological function and its utility as a synthetic building block. stereoelectronics.org The Mannich reaction is a classic and widely used method for synthesizing β-aminoketones, highlighting their accessibility for chemical synthesis and library development. nih.gov

Rationale for Investigating the 3-Amino-1-(2-ethylpyrrolidin-1-yl)propan-1-one Scaffold in Academic Research

The specific scaffold of this compound represents a logical and compelling area for academic investigation. The rationale for its study is built upon the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activities.

This particular structure merges the stereochemically rich and biologically validated pyrrolidine ring with the synthetically versatile and pharmacologically relevant aminoketone moiety. researchgate.netnih.gov The investigation into this hybrid scaffold is driven by the prospect of discovering novel compounds with unique biological profiles. The ethyl group at the 2-position of the pyrrolidine ring introduces an additional chiral center, further increasing the structural diversity that can be explored. By synthesizing and screening libraries of compounds based on this scaffold, researchers can explore new chemical space and probe interactions with a wide range of biological targets.

Overview of Research Methodologies Applicable to Complex Aminoketone-Pyrrolidine Systems

The study of complex molecules like this compound involves a multidisciplinary approach encompassing synthesis, purification, and characterization.

Synthesis: The construction of such molecules often relies on established synthetic organic chemistry reactions. The formation of the aminoketone portion can typically be achieved through the Mannich reaction, which involves the aminoalkylation of a carbon acid using an aldehyde and a suitable amine (in this case, 2-ethylpyrrolidine). nih.gov Alternative strategies might involve multi-step sequences starting from commercially available precursors like proline or other pyrrolidine derivatives. mdpi.com

Purification and Characterization: Once synthesized, the target compounds must be purified and their structures unequivocally confirmed. Common techniques include:

Chromatography: Column chromatography and High-Performance Liquid Chromatography (HPLC) are standard methods for purifying reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure, including the connectivity of atoms and the stereochemistry.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the ketone (C=O) and amine (N-H) moieties.

Computational Modeling: In conjunction with experimental work, computational methods like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be employed. These approaches help to predict the biological activity of designed molecules and to understand their potential interactions with specific protein targets, thereby guiding the design of more potent and selective compounds. nih.gov

Interactive Data Tables

Table 1: Examples of Bioactive Molecules Containing Pyrrolidine or Aminoketone Scaffolds

| Compound Name | Core Scaffold | Therapeutic Area/Primary Activity |

| Captopril | Pyrrolidine | Antihypertensive mdpi.com |

| Nicotine | Pyrrolidine | Alkaloid, Stimulant mdpi.com |

| Sulpiride | Pyrrolidine | Antipsychotic mdpi.com |

| Bupropion | Aminoketone | Antidepressant nih.gov |

| Tolperisone | Aminoketone | Muscle Relaxant nih.gov |

| Sitagliptin | Aminoketone | Antidiabetic nih.gov |

| Gemifloxacin | Pyrrolidine | Antibiotic mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-(2-ethylpyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-8-4-3-7-11(8)9(12)5-6-10/h8H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYKUYZDIOGYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1C(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 1 2 Ethylpyrrolidin 1 Yl Propan 1 One

Retrosynthetic Analysis and Strategic Disconnections for the Propan-1-one and Pyrrolidine (B122466) Frameworks

A logical retrosynthetic analysis of 3-Amino-1-(2-ethylpyrrolidin-1-yl)propan-1-one suggests two primary disconnections. The most apparent disconnection is at the amide bond, cleaving the molecule into two key synthons: a chiral 2-ethylpyrrolidine (B92002) and a 3-aminopropionyl synthon. This approach allows for the independent synthesis of the stereochemically defined pyrrolidine moiety, which can then be coupled with a suitable three-carbon acylating agent.

A second strategic disconnection can be envisioned through a Mannich-type reaction. This approach disconnects the C-C bond between the carbonyl group and the adjacent methylene (B1212753) group. This retrosynthesis leads to three simpler precursors: 2-ethylpyrrolidine, formaldehyde (B43269) (or a synthetic equivalent), and a suitable ketone or enolate precursor. This pathway offers the advantage of constructing the aminoketone side chain directly onto the pre-formed chiral pyrrolidine.

Both strategies underscore the centrality of obtaining enantiomerically pure 2-ethylpyrrolidine as a pivotal step in the total synthesis.

Development of Stereoselective Synthetic Pathways for the 2-Ethylpyrrolidine Moiety

The synthesis of optically pure 2-ethylpyrrolidine is a critical challenge that has been addressed through various asymmetric synthetic methods. These approaches are designed to control the stereochemistry at the C2 position of the pyrrolidine ring, ensuring the desired enantiomer is produced with high fidelity.

Chiral Auxiliary Approaches

Chiral auxiliaries are temporarily incorporated into the synthetic scheme to direct the stereochemical outcome of a key bond-forming reaction. Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully employed in the synthesis of 2-substituted pyrrolidines. nih.govresearchgate.net In this approach, the chiral auxiliary is first acylated, and the resulting N-acyl oxazolidinone is then subjected to a diastereoselective alkylation. The steric hindrance provided by the substituent on the oxazolidinone directs the incoming electrophile to one face of the enolate, thereby establishing the desired stereocenter. Subsequent removal of the auxiliary reveals the chiral carboxylic acid, which can then be converted to 2-ethylpyrrolidine through a series of standard transformations.

Table 1: Chiral Auxiliary-Mediated Synthesis of 2-Substituted Pyrrolidine Precursors

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Ethyl iodide | >95:5 |

| (R)-2-tert-butyl-2,3-dihydro-1H-pyrrolo[1,2-c] nih.govnih.govnih.govoxazaborole | Propanal | 98:2 |

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by employing a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. nih.govmdpi.com Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. Proline and its derivatives are often used as chiral catalysts to promote cascade reactions that form the pyrrolidine ring with high enantioselectivity. nih.govmdpi.com For instance, a Michael addition of a nitroalkane to an α,β-unsaturated aldehyde, catalyzed by a chiral diarylprolinol silyl (B83357) ether, can initiate a sequence leading to a highly functionalized and enantiomerically enriched pyrrolidine precursor.

Table 2: Asymmetric Catalysis for Pyrrolidine Synthesis

| Catalyst | Reaction Type | Enantiomeric Excess (ee) |

| (S)-Diphenylprolinol silyl ether | Michael addition/cyclization | up to 99% |

| Chiral Phosphoric Acid | Aza-Michael/cyclization | up to 98% |

Diastereoselective Synthesis of the 2-Ethyl Side Chain

When starting from a chiral precursor, such as L-proline, the introduction of the ethyl group at the C2 position must be controlled to achieve the desired diastereomer. nih.gov This can be accomplished through the diastereoselective alkylation of a proline-derived enolate. The existing stereocenter at C5 of the proline ring influences the trajectory of the incoming electrophile (ethyl iodide), favoring the formation of one diastereomer over the other. The choice of reaction conditions, including the base, solvent, and temperature, is crucial in maximizing the diastereoselectivity of this transformation.

Exploration of Diverse Aminoketone Formation Reactions

The final key transformation in the synthesis of this compound is the formation of the aminoketone moiety. The Mannich reaction and its variants are particularly well-suited for this purpose.

Mannich Reaction Variants and Optimized Conditions

The Mannich reaction is a three-component condensation involving an active hydrogen compound (a ketone in this case), formaldehyde, and a primary or secondary amine. clausiuspress.com In the context of synthesizing the target molecule, enantiomerically pure 2-ethylpyrrolidine serves as the secondary amine. The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate from 2-ethylpyrrolidine and formaldehyde, which is then attacked by the enolate of a suitable ketone, such as acetophenone.

Optimization of the Mannich reaction is critical to ensure high yields and prevent the formation of byproducts. Key parameters that are often varied include the choice of solvent, the reaction temperature, and the use of acidic or basic catalysts to promote either the formation of the iminium ion or the enolization of the ketone. Pre-forming the iminium salt under controlled conditions can often lead to cleaner reactions and improved yields.

Table 3: Optimized Conditions for Mannich-type Reactions

| Amine | Ketone | Catalyst/Conditions | Yield |

| Pyrrolidine | Acetophenone | Benzoic acid, Toluene, reflux | 56% |

| 2-Methylpyrrolidine | Cyclohexanone | HCl, Ethanol, rt | 75% |

Copper-Catalyzed Electrophilic Amination Strategies for β-Aminoketones

A significant advancement in the synthesis of β-aminoketones involves an umpolung strategy utilizing the copper-catalyzed electrophilic amination of cyclopropanols. This method provides a complementary approach to traditional methods like Mannich reactions or conjugate additions, which often require harsh conditions that are incompatible with sensitive functional groups.

The reaction typically proceeds via the C−C bond cleavage of a cyclopropanol (B106826) and subsequent Csp³−N bond formation. A proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. Initially, the Cu(I) catalyst is oxidized to a Cu(III) species by an aminating agent, such as an O-benzoyl-N,N-dialkylhydroxylamine. This Cu(III) intermediate then facilitates the ring-opening of the cyclopropanol to form a copper-homoenolate. The final step is a reductive elimination that forms the Csp³−N bond of the β-aminoketone product and regenerates the active Cu(I) catalyst.

Key features of this methodology are its mild reaction conditions and broad substrate scope. Optimization studies have identified copper(I) bromide (CuBr) as a highly effective catalyst and acetonitrile (B52724) (MeCN) as a suitable solvent. The reaction demonstrates excellent tolerance for a variety of functional groups that are often problematic in other synthetic routes, including esters, ethers, halides, and even α,β-unsaturated carbonyls. This strategy has proven effective for gram-scale synthesis, highlighting its potential for broader applications.

| Parameter | Condition | Typical Yield |

|---|---|---|

| Catalyst | Copper(I) Bromide (CuBr) | Up to 98% |

| Solvent | Acetonitrile (MeCN) | |

| Temperature | 50°C | |

| Aminating Agent | O-benzoyl-N,N-dialkylhydroxylamines |

Aza-Michael Addition Approaches to Propan-1-one Derivatives

The aza-Michael addition, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, represents a powerful and widely utilized method for the formation of carbon-nitrogen bonds in β-aminoketones. This reaction is a cornerstone of organic synthesis due to its high efficiency and atom economy, often proceeding under mild conditions. For the synthesis of this compound, this approach would typically involve the reaction of 2-ethylpyrrolidine with an appropriate α,β-unsaturated ketone, such as vinyl ketone, though propan-1-one derivatives are more commonly synthesized via a Mannich-type reaction.

The general mechanism involves the nucleophilic attack of the amine (the Michael donor, in this case, 2-ethylpyrrolidine) onto the β-carbon of an activated alkene (the Michael acceptor). This forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final β-aminoketone product. The reaction can be catalyzed by a range of catalysts, including Brønsted or Lewis acids, bases, organocatalysts, and transition metals.

A notable application of this reaction is the facile synthesis of 1,3-diaryl-3-(arylamino)propan-1-one derivatives. researchgate.netnih.gov In a typical procedure, a trans-chalcone (1,3-diaryl-2-propen-1-one) is treated with a substituted aniline (B41778) in the presence of a base like potassium hydroxide (B78521) (KOH), leading to the desired β-aminoketone. researchgate.netnih.gov This highlights the versatility of the aza-Michael addition for creating diverse propan-1-one backbones. The reaction is valued for its operational simplicity and its alignment with the principles of click chemistry. rsc.org

| Component | Role | Example for a Propan-1-one Derivative |

|---|---|---|

| Michael Donor | Nitrogen Nucleophile | 2-Ethylpyrrolidine or a substituted aniline |

| Michael Acceptor | Electron-deficient Alkene | An α,β-unsaturated ketone (e.g., a chalcone) |

| Catalyst | Acid or Base | Potassium Hydroxide (KOH) |

Derivatization and Functionalization Strategies for Structural Modification

Structural modification of this compound can be achieved by targeting its three main components: the primary amino group, the pyrrolidine ring, and the propan-1-one backbone. These modifications allow for the systematic exploration of the chemical space and the fine-tuning of the molecule's properties.

Modifications at the Amino Terminus of the Propanone Chain

The primary amino group at the terminus of the propanone chain is a key site for functionalization due to its nucleophilicity. Standard transformations for primary amines can be readily applied to introduce a wide array of substituents.

N-Alkylation: Mono-N-alkylation can be achieved by reacting the primary amine with alkyl halides. To control for over-alkylation, which can lead to secondary and tertiary amines or even quaternary ammonium (B1175870) salts, selective methods can be employed. One such method involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects and activates the amine for selective reaction with an alkylating agent. organic-chemistry.org Reductive amination with aldehydes or ketones is another common strategy to yield secondary amines.

N-Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or acid anhydrides is a straightforward method to form amide bonds. researchgate.net This is one of the most widely researched reactions in organic chemistry and can be facilitated by various coupling reagents or catalytic approaches to create a diverse library of N-acyl derivatives. researchgate.netbath.ac.uk

Functionalization of the Pyrrolidine Nitrogen and Ring System

The pyrrolidine moiety offers multiple sites for modification. The ring nitrogen, being a secondary amine incorporated into the propanone structure, is typically less reactive than the primary amino group but can still undergo functionalization.

Pyrrolidine Nitrogen: As a cyclic secondary amine, the pyrrolidine nitrogen is nucleophilic and can react with various electrophiles, such as alkyl halides or acyl halides, to form N-substituted derivatives. chemicalbook.com However, in the context of the parent molecule, this site is already part of an amide linkage with the propanone carbonyl, rendering it non-basic and generally unreactive to further substitution under standard conditions. Modifications at this position would likely require a complete re-synthesis starting from a pre-functionalized 2-ethylpyrrolidine.

Pyrrolidine Ring: Introducing substituents onto the carbon framework of the pyrrolidine ring is a powerful strategy for structural diversification. This is typically accomplished by employing a substituted pyrrolidine precursor during the initial synthesis. Methods for synthesizing functionalized pyrrolidines are extensive and include 1,3-dipolar cycloadditions and palladium-catalyzed cyclization reactions. nih.govaalto.fi The stereochemistry of substituents on the pyrrolidine ring, influenced by factors like ring puckering, can significantly impact the molecule's three-dimensional structure. nih.gov

Introduction of Diverse Substituents on the Propan-1-one Backbone

The propan-1-one backbone has reactive sites that can be targeted for introducing new functional groups. The α-carbon (C2 position) of the ketone is particularly amenable to functionalization through enolate chemistry.

α-Alkylation: The ketone can be deprotonated at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This nucleophilic enolate can then react with an electrophile, like an alkyl halide, to introduce a substituent at the C2 position. rsc.org

α-Halogenation: The α-position can also be halogenated, for instance, to produce α-bromo-β-aminoketones, which can serve as versatile intermediates for further cross-coupling reactions or nucleophilic substitutions. rsc.org

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, the development of environmentally benign and sustainable synthetic protocols for β-aminoketones has become a major focus. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency, aligning with the Twelve Principles of Green Chemistry.

A prominent green strategy is the use of one-pot, three-component Mannich reactions, which offer high atom economy. researchgate.net Researchers have explored various eco-friendly catalysts and solvent systems for this transformation. researchgate.net For instance, saccharose has been employed as a non-toxic, biodegradable, and homogeneous catalyst for the synthesis of β-aminoketones in a water/ethanol mixture at room temperature. researchgate.netlookchem.com Other green catalysts include starch solutions and reusable magnetic nanocatalysts, which simplify product purification and catalyst recovery. rsc.orgresearchgate.netnih.gov

The choice of solvent is critical for sustainable synthesis. The use of water, ethanol, or mixtures thereof is preferred over traditional volatile organic compounds (VOCs). lookchem.com In some cases, reactions can be performed under solvent-free conditions, further minimizing environmental impact. rsc.org

Energy efficiency has been improved through the use of alternative energy sources like ultrasound and microwave irradiation. nih.govnih.gov These methods can significantly reduce reaction times and improve yields compared to conventional heating. nih.govnih.gov Furthermore, the development of continuous flow processes for the synthesis of β-aminocarbonyls represents a significant step towards safer and more sustainable chemical manufacturing, minimizing waste and improving process control. researchgate.net

| Protocol Feature | Description | Example |

|---|---|---|

| Green Catalyst | Utilizes non-toxic, renewable, or reusable catalysts. | Saccharose, starch, Fe3O4 magnetic nanoparticles. rsc.orgresearchgate.net |

| Benign Solvents | Employs environmentally friendly solvents or solvent-free conditions. | Water/ethanol mixtures. lookchem.com |

| Energy Efficiency | Uses methods that reduce energy consumption and reaction times. | Ultrasound or microwave-assisted synthesis. rsc.orgnih.gov |

| Process Intensification | Improves reaction efficiency and safety through advanced reactor technology. | Continuous flow synthesis. researchgate.net |

Advanced Spectroscopic and Chromatographic Research for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the carbon-hydrogen framework can be obtained.

Detailed 1H, 13C, and 2D NMR Analysis for Complete Assignment

A complete NMR analysis would involve one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments. These would allow for the unambiguous assignment of all proton and carbon signals in the "3-Amino-1-(2-ethylpyrrolidin-1-yl)propan-1-one" molecule, confirming the connectivity of the ethyl group at the 2-position of the pyrrolidine (B122466) ring and the 3-aminopropan-1-one side chain. Without experimental spectra, a data table of chemical shifts and coupling constants cannot be provided.

Conformational Analysis using NMR Techniques

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed to study the spatial arrangement of atoms. This could reveal, for example, the preferred orientation of the ethyl group relative to the pyrrolidine ring and the conformation of the propanone side chain.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the parent ion, and the resulting fragment ions would provide valuable information about the molecule's structure and connectivity. A detailed study would propose fragmentation pathways, but this requires experimental data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For "this compound," these techniques would be expected to show characteristic peaks for the amine (N-H stretching and bending), the amide carbonyl (C=O stretching), and C-H bonds of the alkyl groups. A data table of vibrational frequencies cannot be compiled without experimental spectra.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

If a suitable single crystal of "this compound" could be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would also determine the absolute configuration of the chiral center at the 2-position of the pyrrolidine ring (i.e., whether it is the (R) or (S) enantiomer).

Advanced Chromatographic Techniques (HPLC, UPLC, GC) for Purity Profiling and Separation of Isomers

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are essential for assessing the purity of a compound and separating it from any impurities or isomers. Chiral chromatography could be used to separate the enantiomers of "this compound." Purity profiling would involve developing and validating a chromatographic method to detect and quantify any related substances.

Theoretical and Computational Chemistry Studies of 3 Amino 1 2 Ethylpyrrolidin 1 Yl Propan 1 One and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the ground state properties of various molecules. For analogs of 3-Amino-1-(2-ethylpyrrolidin-1-yl)propan-1-one, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and other electronic parameters. researchgate.netsemanticscholar.org These calculations are crucial for understanding the molecule's stability and reactivity.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. mdpi.com

Table 1: Calculated Ground State Properties of a Pyrrolidine (B122466) Analog (Illustrative data based on typical DFT calculation results for similar structures)

| Property | Value |

|---|---|

| Method/Basis Set | B3LYP/6-311++G(d,p) |

| Total Energy (Hartree) | -552.789 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | 0.89 |

| HOMO-LUMO Gap (eV) | 7.14 |

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: DFT calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. These theoretical predictions, when compared with experimental spectra, help in the precise assignment of signals to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding oscillator strengths. This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and confirm the molecular structure. For instance, the calculated frequency for the C=O stretching vibration in the propan-1-one moiety would be a key identifier.

Table 2: Predicted Spectroscopic Data for a 3-Amino-1-(pyrrolidin-1-yl)propan-1-one Analog (Illustrative data based on typical computational results for similar compounds)

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C=O Chemical Shift (ppm) | 172.5 |

| ¹H NMR | N-H Proton Shift (ppm) | 7.8 |

| IR | C=O Stretch (cm⁻¹) | 1685 |

Conformational Analysis and Molecular Mechanics Simulations

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Understanding these conformations is crucial as they can significantly influence the molecule's biological activity.

Conformational analysis aims to identify the stable, low-energy arrangements of atoms in a molecule. Computational methods, such as molecular mechanics and quantum chemical calculations, are used to explore the potential energy surface of the molecule. By systematically rotating rotatable bonds, different conformers are generated, and their relative energies are calculated. This exploration helps to identify the most populated conformations at a given temperature and provides a detailed picture of the molecule's flexibility and shape. For this compound, key rotatable bonds would be those in the propan-1-one chain and the bond connecting it to the pyrrolidine ring.

The five-membered pyrrolidine ring is not planar and undergoes a dynamic process called pseudorotation. nih.gov This is a low-energy conformational change where the "pucker" of the ring moves around the ring without any atom passing through the plane of the others. nih.gov This process can be described by a phase angle (P) and an amplitude of pucker. researchgate.net The pyrrolidine ring can adopt various envelope and twist conformations. nih.gov The presence and orientation of the ethyl group at the 2-position will influence the preferred conformations and the energy barriers between them. nih.gov Computational studies can map out the pseudorotation pathway and determine the relative energies of the different conformers, which is critical for understanding how the molecule presents itself for interaction with biological targets. rsc.orgresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). chemrxiv.org This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level.

For this compound and its analogs, docking simulations can be performed to predict their binding modes and affinities to various protein targets. The process involves:

Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB).

Generating a 3D model of the ligand (e.g., this compound).

Using a docking program to explore possible binding poses of the ligand within the active site of the protein.

Scoring the different poses based on a scoring function that estimates the binding affinity.

The results of docking studies can provide valuable hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. This information can guide the design of new analogs with improved potency and selectivity.

Table 3: Illustrative Molecular Docking Results for a Pyrrolidine Derivative (This is a hypothetical example to illustrate the type of data generated)

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Human Alpha Thrombin (1PPB) | -7.5 | TYR60A, TRP60D, GLU192 |

Prediction of Binding Modes and Affinities with Hypothesized Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the estimation of binding affinity, often expressed as a scoring function or binding energy, which helps in prioritizing compounds for further study.

For this compound and its analogs, docking studies would be performed against hypothesized targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, where pyrrolidine-containing molecules are known to exhibit activity. The process involves preparing the three-dimensional structures of both the ligands and the protein target. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a binding score for each pose.

The results of such studies can rationalize the biological activity of a series of compounds and guide the design of new analogs with improved affinity. For instance, a hypothetical docking study of this compound and its analogs against a target like the dopamine (B1211576) transporter (DAT) might yield the results shown in Table 1.

Table 1: Predicted Binding Affinities of this compound and Analogs Binding affinities are hypothetical values for illustrative purposes.

| Compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| Parent Compound | 2-ethylpyrrolidine (B92002) | -8.5 | Hydrogen bond with Asp79 |

| Analog A | 2-propylpyrrolidine | -8.9 | Enhanced hydrophobic interaction |

| Analog B | 2-methylpyrrolidine | -8.1 | Reduced hydrophobic interaction |

| Analog C | pyrrolidine (no ethyl) | -7.5 | Loss of key hydrophobic contact |

Identification of Key Interacting Residues and Pharmacophore Features

A crucial outcome of molecular docking is the detailed visualization of the ligand-protein complex, which allows for the identification of key amino acid residues that stabilize the interaction. These interactions commonly include hydrogen bonds, ionic interactions, hydrophobic contacts, and pi-stacking. For this compound, the protonated amine could form a salt bridge with an acidic residue like aspartic or glutamic acid, while the carbonyl group can act as a hydrogen bond acceptor. The ethyl group on the pyrrolidine ring likely engages in hydrophobic interactions within a specific pocket of the binding site.

From these interactions, a pharmacophore model can be developed. A pharmacophore is an abstract representation of the essential molecular features required for biological activity. For this class of compounds, a typical pharmacophore might consist of:

A positive ionizable feature (from the amine).

A hydrogen bond acceptor (from the carbonyl oxygen).

One or more hydrophobic centers (from the ethyl group and pyrrolidine ring).

This model serves as a 3D query to screen large virtual databases for novel chemical entities that possess the same essential features and are therefore likely to be active at the same target.

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. An MD simulation would begin with the best-docked pose of this compound in its target protein. The system is then solvated in a water box with appropriate ions, and the forces on each atom are calculated over a series of time steps (femtoseconds).

These simulations, often running for hundreds of nanoseconds, can:

Assess the stability of the ligand's binding pose.

Reveal conformational changes in the protein upon ligand binding.

Identify key water molecules that may mediate ligand-protein interactions.

Allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone.

MD simulations are crucial for confirming the stability of predicted interactions and understanding the allosteric effects or conformational dynamics that may be essential for the compound's mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models for Biological Activity based on Structural Features

To develop a QSAR model for analogs of this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. For each compound, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed biological activity. A robust QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 2: Example of a QSAR Model Equation and its Statistical Validation This is a hypothetical model for illustrative purposes.

| Hypothetical QSAR Model for a Series of Pyrrolidine Analogs | |

|---|---|

| Model Equation | pIC50 = 0.75 * logP - 0.21 * TPSA + 1.25 * H_Donors + 3.45 |

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.88 |

| Q² (Cross-validated R²) | 0.75 |

| Number of Compounds | 45 |

Descriptors Influencing Conformational and Electronic Properties

The predictive power of a QSAR or QSPR model depends entirely on the chosen descriptors. For compounds like this compound, key descriptors would likely fall into several categories:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule, such as the number of rotatable bonds, which influences conformational flexibility.

Physicochemical Descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP) describe lipophilicity, while the Topological Polar Surface Area (TPSA) quantifies polarity. These are critical for predicting absorption and distribution.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms and dipole moment. The basicity (pKa) of the pyrrolidine nitrogen is a crucial descriptor influenced by substituents.

3D Descriptors: Derived from the 3D conformation of the molecule, these can include steric (shape) and electrostatic fields. Models using these descriptors, like Comparative Molecular Field Analysis (CoMFA), can produce 3D contour maps that visualize regions where modifications would enhance or diminish activity.

The relationship between these descriptors and the compound's properties allows researchers to understand, for example, how increasing the length of the alkyl chain on the pyrrolidine ring might affect both its binding affinity and its solubility.

Investigation of Molecular Mechanisms of Action in Biological Systems Preclinical and in Vitro

Identification of Potential Biological Targets and Pathways Mediated by Aminoketone-Pyrrolidine Scaffolds

The aminoketone-pyrrolidine scaffold is a key structural motif found in many pharmacologically important agents. nih.gov These structures are capable of interacting with a wide array of biological targets, thereby modulating various cellular pathways. The five-membered pyrrolidine (B122466) ring, due to its sp³-hybridized nature, allows for a three-dimensional exploration of the pharmacophore space, which is crucial for interacting with specific biological macromolecules. researchgate.netnih.gov

Potential biological targets for pyrrolidine-containing compounds are extensive and include:

Enzymes: Pyrrolidine derivatives have been shown to inhibit a variety of enzymes, such as glycosidase, aldose reductase, and carbonic anhydrase. nih.gov Specific examples include the inhibition of matrix metalloproteinases (MMPs), dipeptidyl peptidase-4 (DPP-IV), DNA gyrase, and topoisomerase IV. frontiersin.org Aminoketone derivatives have also demonstrated inhibitory activity against hydrolytic enzymes like proteases and hydrolases. nih.govpatsnap.com

Receptors: The chemokine receptor CXCR4, which plays a role in HIV infection, inflammation, and cancer metastasis, has been identified as a target for pyrrolidine-containing antagonists. nih.govfrontiersin.org

Transporters: Aminoketone derivatives, such as bupropion (B1668061), are known to be dual norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitors, targeting the human norepinephrine transporter (hNET) and the human dopamine transporter (hDAT). nih.govtaylorandfrancis.com

The pathways mediated by these interactions are consequently diverse. For instance, by inhibiting MMPs, these compounds can interfere with cancer cell metastasis. frontiersin.org Inhibition of DPP-IV is a known mechanism for managing diabetes. frontiersin.org Antagonism of the CXCR4 receptor can block pathways related to inflammation and cancer progression. nih.govfrontiersin.org The modulation of neurotransmitter transporters impacts neurological and psychiatric conditions. nih.gov Furthermore, some pyrrolidine derivatives have been found to induce apoptosis through pathways involving the activation of caspase-3 proteins. nih.gov

In Vitro Receptor Binding Assays and Determination of Binding Affinities

In vitro receptor binding assays are fundamental for characterizing the interaction between a ligand and its receptor target. nih.gov These assays are used to determine the binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov

For aminoketone-pyrrolidine scaffolds, these assays have been crucial in quantifying their potency at specific receptors. For example, a series of pyrrolidine-containing derivatives were designed and synthesized as antagonists of the chemokine receptor CXCR4. nih.govfrontiersin.org Binding assays revealed that one of the most potent compounds had a strong binding affinity to the CXCR4 receptor with an IC50 value of 79 nM. nih.govfrontiersin.org In another study, novel ligands based on a pyrrolidone structure were tested for their ability to inhibit radiolabeled granisetron binding to the 5-HT(3) receptor, revealing subnanomolar affinity for some compounds. nih.gov

These quantitative binding assays allow for the ranking of compounds within a series and are essential for establishing a structure-activity relationship (SAR), guiding the rational design of more potent and selective molecules. nih.gov

Table 1: Binding Affinities of Pyrrolidine Derivatives at Specific Receptors

| Compound Class | Target Receptor | Assay Type | Measured Affinity | Reference |

|---|---|---|---|---|

| Pyrrolidine-pyrimidine derivative | CXCR4 | Competitive Binding | IC50 = 79 nM | nih.govfrontiersin.org |

| Pyrrolidine-piperazine derivative | CXCR4 | Calcium Flux Inhibition | IC50 = 0.25 nM | nih.govfrontiersin.org |

Enzymatic Inhibition Studies: Kinetics and Mechanism Elucidation (e.g., Proteases, Hydrolases)

The aminoketone-pyrrolidine scaffold is a common feature in various enzyme inhibitors. Kinetic studies are performed to determine the type of inhibition (e.g., competitive, non-competitive) and to quantify the inhibitor's potency, often represented by the inhibition constant (Ki). gatech.edu

Aminoketone derivatives, particularly fluoro ketones, are known to be potent inhibitors of hydrolytic enzymes. nih.gov Their mechanism often involves the ketone group forming a stable hemiketal with an active-site serine residue or, in a hydrated form, mimicking the tetrahedral intermediate of the peptide hydrolysis reaction. nih.gov This has been observed in the inhibition of enzymes like acetylcholinesterase, carboxypeptidase A, and pepsin. nih.gov

Pyrrolidine derivatives have also been identified as effective enzyme inhibitors. A substituted pyrrolidine pentamine scaffold was found to inhibit the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme responsible for bacterial resistance to amikacin. mdpi.comnih.gov Structure-activity relationship studies showed that the integrity of the pyrrolidine scaffold and specific stereochemistry were crucial for inhibitory activity. nih.govmdpi.com Other studies have identified pyrrolidine sulfonamide derivatives as inhibitors of DPP-IV. frontiersin.org

Table 2: Enzymatic Inhibition Data for Aminoketone and Pyrrolidine Derivatives

| Inhibitor Class | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Fluoro ketone | Acetylcholinesterase | 1.6 x 10⁻⁹ M | nih.gov |

| Fluoro ketone | Carboxypeptidase A | 2 x 10⁻⁷ M | nih.gov |

| Difluorostatone-containing peptide analogue | Pepsin | 6 x 10⁻¹¹ M | nih.gov |

| Pyrrolidine hydroxamates | MMP-2 | IC50 = 102 nM | frontiersin.org |

Cell-Based Assays for Mechanistic Investigations (e.g., Signaling Pathway Modulation, Subcellular Localization)

Cell-based assays provide a more physiologically relevant context to investigate the molecular mechanisms of a compound. These assays can confirm that receptor binding or enzyme inhibition translates into a functional cellular response.

For compounds with an aminoketone-pyrrolidine scaffold, cell-based assays have been used to explore their effects on various cellular processes. For instance, a potent CXCR4 antagonist was shown to be capable of inhibiting CXCL12-induced cytosolic calcium flux, a key signaling event downstream of receptor activation, with an IC50 of 0.25 nM. nih.govfrontiersin.org In the context of anticancer activity, some spiro-pyrrolidine derivatives have been shown to induce apoptosis, a form of programmed cell death. nih.gov Further mechanistic investigation revealed that this process was mediated by the generation of intracellular reactive oxygen species (ROS) and the subsequent activation of caspase-3. nih.govnih.gov

Cytotoxicity assays are also commonly employed. The effects of a series of pyrrolidine-thiazole derivatives were tested on L929 fibroblast cells, which showed that some compounds had no toxic effects at active antibacterial concentrations, indicating a degree of selectivity. frontiersin.orgbiointerfaceresearch.com

Assessment of Specificity and Selectivity Against a Panel of Biological Targets

A crucial aspect of drug development is assessing the specificity and selectivity of a compound. A selective compound primarily interacts with its intended target, minimizing off-target effects. The stereochemistry of the pyrrolidine ring and the nature of its substituents play a significant role in determining target selectivity. researchgate.netnih.gov Different stereoisomers can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins like receptors and enzymes. nih.govnih.gov

For example, structure-activity relationship studies of pyrrolidine pentamine derivatives as inhibitors of AAC(6')-Ib demonstrated that the absolute stereochemistry at several positions of the scaffold was critical for maintaining inhibitory activity. mdpi.com Similarly, aminoketone derivatives designed as dual norepinephrine and dopamine reuptake inhibitors can be optimized to show a preferential potency order (e.g., hNET > hDAT) through structural modifications. nih.gov Assessing compounds against a panel of related receptors or enzymes is a standard method to determine their selectivity profile.

In Vitro Studies of Antimicrobial Activity Against Specific Pathogens and Fungi

Derivatives containing the aminoketone-pyrrolidine scaffold have demonstrated significant in vitro antimicrobial activity against a range of pathogens. nih.govnih.gov

β-amino ketone compounds have shown good antibacterial activity against pathogenic bacteria such as Bacillus subtilis, Escherichia coli, and Bacillus cereus. scholarsresearchlibrary.comresearchgate.net The proposed mechanism for these compounds involves their ability to penetrate bacterial cells and inhibit cell division. scholarsresearchlibrary.com Pyrrolidine derivatives combined with other heterocyclic rings, such as thiazole, have also been synthesized and evaluated. biointerfaceresearch.com One such derivative showed notable antibacterial activity against Gram-positive bacteria, including B. cereus and S. aureus, with Minimum Inhibitory Concentration (MIC) values comparable to the reference antibiotic gentamicin. frontiersin.org

In the realm of antifungal research, tetrazole derivatives bearing a pyrrolidine moiety have been synthesized and tested against Candida albicans. nih.gov One of the most potent compounds was found to induce necrotic cell death by interacting with the fungal membrane, leading to mitochondrial damage and reduced adhesion to host cells. nih.gov

Table 3: In Vitro Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Class | Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrrolidine-thiazole derivative | Bacillus cereus | 21.70 µg/mL | frontiersin.org |

| Pyrrolidine-thiazole derivative | Staphylococcus aureus | 30.53 µg/mL | frontiersin.org |

| Tetrazole-pyrrolidine derivative (3aC) | Candida albicans | 46.05 µM (causes necrotic cell death) | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Amino 1 2 Ethylpyrrolidin 1 Yl Propan 1 One Derivatives

Impact of Substituent Variations on Molecular Recognition and Biological Efficacy

The biological activity of a molecule is highly sensitive to the nature and position of its substituents. For the 3-Amino-1-(2-ethylpyrrolidin-1-yl)propan-1-one scaffold, variations can be systematically introduced at three primary locations: the terminal amino group, the ethyl group at the C2 position of the pyrrolidine (B122466) ring, and other positions on the pyrrolidine ring itself.

Terminal Amino Group Modifications: The primary amine is a key interaction point, likely serving as a hydrogen bond donor and, upon protonation at physiological pH, forming a crucial ionic bond within a target's binding site.

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the nitrogen can modulate basicity and lipophilicity. While this may reduce the number of hydrogen bonds donated, it can enhance hydrophobic interactions. However, larger, bulkier substituents may introduce steric hindrance, reducing binding affinity.

N-Acylation: Converting the amine to an amide would neutralize its basicity and introduce a hydrogen bond acceptor (the amide carbonyl). This represents a significant modification that would drastically alter the pharmacophore and likely change the compound's biological target.

Pyrrolidine Ring Substitutions:

C2-Substituent: The ethyl group at the C2 position contributes to the molecule's hydrophobic profile. Varying its size (e.g., methyl, propyl) or nature (e.g., cyclopropyl (B3062369), phenyl) would directly probe the size and shape of the corresponding hydrophobic pocket in the target protein. A larger group might enhance van der Waals interactions and improve potency if the pocket can accommodate it.

Other Ring Positions: Adding substituents, such as hydroxyl or fluoro groups, at the C3 or C4 positions can introduce new hydrogen bonding interactions, alter the ring's electronic properties, and influence its preferred conformation (puckering), thereby fine-tuning the spatial orientation of all other substituents. nih.gov

The following interactive table illustrates hypothetical SAR data for a series of analogs, demonstrating how systematic modifications could influence biological efficacy, represented by the half-maximal inhibitory concentration (IC50).

| Compound ID | R1 (on NH2) | R2 (at C2) | IC50 (nM) | Notes |

| 1 | H | -CH2CH3 | 50 | Parent Compound |

| 2 | -CH3 | -CH2CH3 | 75 | Slight decrease in potency, possibly due to loss of one H-bond. |

| 3 | H | -CH3 | 120 | Smaller alkyl group reduces hydrophobic interaction, lowering potency. |

| 4 | H | -CH2CH2CH3 | 35 | Larger alkyl group fits hydrophobic pocket well, improving potency. |

| 5 | H | -Cyclopropyl | 28 | Rigid cyclopropyl group offers favorable conformational constraint. |

| 6 | H | -Phenyl | 250 | Bulky phenyl group introduces steric clash, reducing potency. |

Stereochemical Influence of the 2-Ethylpyrrolidine (B92002) Moiety on Target Interaction and Activity

The carbon atom at the 2-position of the pyrrolidine ring, bearing the ethyl group, is a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Amino-1-(2-ethylpyrrolidin-1-yl)propan-1-one and (S)-3-Amino-1-(2-ethylpyrrolidin-1-yl)propan-1-one. Such stereoisomers often exhibit significant differences in biological activity, a phenomenon known as stereoselectivity. nih.govnih.gov

Biological targets, such as enzymes and receptors, are themselves chiral, composed of L-amino acids. Consequently, they can differentiate between the enantiomers of a ligand. The (R) and (S) configurations will project the ethyl group into different regions of three-dimensional space. One enantiomer (the eutomer) will position the ethyl group for optimal interaction with a specific hydrophobic pocket in the binding site, leading to high affinity. In contrast, the other enantiomer (the distomer) may place the ethyl group in a sterically unfavorable region, causing a clash with the protein wall and resulting in significantly lower or no activity. researchgate.net

It is common in drug development for virtually all of the desired biological activity to reside in a single enantiomer. Synthesizing and testing the enantiomerically pure forms is therefore a critical step in optimization.

| Isomer | Hypothetical Potency (Ki, nM) | Rationale |

| (S)-isomer | 15 | Assumed to be the eutomer; the ethyl group achieves optimal orientation for binding. |

| (R)-isomer | >10,000 | Assumed to be the distomer; the ethyl group orientation leads to a steric clash within the binding site. |

| Racemate (1:1 mixture) | 30 | Potency is effectively an average, diluted by the inactive (R)-isomer. |

Conformational Flexibility of the Propanone Chain and its Contribution to Ligand-Target Fit

The three-carbon propanone chain connecting the pyrrolidine ring to the terminal amine possesses multiple single bonds, allowing for considerable rotational freedom. This flexibility enables the molecule to adopt a wide range of conformations, which can be advantageous during the initial discovery phase as it allows the ligand to adapt its shape to fit the binding site (an "induced fit" model).

Medicinal chemistry strategies often focus on pre-organizing the ligand into its bioactive conformation by reducing flexibility. This can be achieved by:

Introducing double bonds: To restrict rotation.

Incorporating the chain into a new ring system: Creating a more rigid bicyclic structure.

By constraining the molecule, the entropic penalty of binding is minimized, which can lead to a substantial increase in potency. Conformational analysis through computational modeling can help predict low-energy conformations and guide the design of more rigid, potent analogs. stfc.ac.uk

Elucidation of Essential Pharmacophore Elements for Specific Biological Activities

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, a plausible pharmacophore model can be derived from its key structural components. mdpi.com

The essential elements would likely include:

Positive Ionizable Feature (P): The terminal primary amine, which would be protonated at physiological pH (pKa ≈ 9-10), forming a cation. This feature is critical for forming strong ionic interactions with an acidic residue (e.g., aspartate, glutamate) in the target protein.

Hydrogen Bond Donor (D): The same protonated amine can serve as a potent hydrogen bond donor.

Hydrogen Bond Acceptor (A): The carbonyl oxygen of the propanone linker is a strong hydrogen bond acceptor, likely interacting with a donor group (e.g., an amide N-H or hydroxyl group) on the protein.

Hydrophobic Feature (H): The 2-ethylpyrrolidine moiety provides a well-defined hydrophobic region. The specific stereochemistry ((R) or (S)) determines the precise location of this feature in 3D space.

The spatial relationship—the distances and angles—between these four features is critical for proper alignment within the target's binding site and is a key determinant of biological activity.

Design Principles for Optimizing Potency and Selectivity Based on SAR Data

Based on the preceding analysis, a set of design principles can be formulated to guide the optimization of this compound derivatives for enhanced potency and selectivity. mdpi.comacs.org

Stereochemistry is Paramount: The first and most critical step is the synthesis and evaluation of the individual (R) and (S) enantiomers. All subsequent optimization efforts should be focused on the more potent enantiomer (the eutomer) to maximize affinity and reduce potential off-target effects from the distomer.

Probe the Hydrophobic Pocket: Systematically vary the substituent at the C2 position of the pyrrolidine ring. Small, conformationally restricted groups like cyclopropyl or larger groups like propyl should be explored to map the dimensions of the hydrophobic pocket and maximize van der Waals interactions.

Maintain the Primary Amine: The primary amine is likely a critical interaction point. Modifications should be conservative, such as mono-N-methylation, to avoid disrupting essential ionic and hydrogen bonding interactions.

Reduce Conformational Flexibility: Once a potent analog is identified, employ strategies to constrain the flexible propanone linker. This could involve incorporating it into a cyclic structure to lock in the bioactive conformation, which can significantly boost potency by minimizing the entropic cost of binding.

Enhance Selectivity through Specific Interactions: To improve selectivity against other related targets, introduce polar functional groups (e.g., -OH, -F) on the pyrrolidine ring. These can form specific, directional hydrogen bonds with the primary target that may not be possible with off-targets, thereby conferring a more selective binding profile.

By methodically applying these principles, derivatives of the this compound scaffold can be rationally designed and optimized to achieve high potency and selectivity for their intended biological target.

Applications in Chemical Biology Research and Preclinical Drug Discovery Efforts

Development as Chemical Probes for Target Validation in Cellular Systems

Information regarding the design, synthesis, and application of 3-Amino-1-(2-ethylpyrrolidin-1-yl)propan-1-one as a chemical probe to investigate and validate protein targets within cellular environments is not present in the reviewed literature.

Utility as a Scaffold for the Design of Novel Pharmacological Tools

There is no available data on the use of the this compound molecular framework as a starting point or 'scaffold' for the chemical synthesis of new molecules with specific pharmacological activities.

Contribution to Lead Optimization Strategies in Early-Stage Drug Discovery (Excluding therapeutic development)

Research detailing the role of this compound in the iterative process of lead optimization—where a promising compound's structure is modified to improve its efficacy, selectivity, and pharmacokinetic properties—could not be located.

Role in Elucidating Fundamental Biological Pathways Through Specific Molecular Interventions

There are no documented instances of this compound being used as a tool to perturb or study specific biological pathways, which would help in understanding the fundamental mechanisms of cellular function or disease.

Future Directions and Emerging Research Avenues for 3 Amino 1 2 Ethylpyrrolidin 1 Yl Propan 1 One

Integration with Advanced High-Throughput Screening (HTS) Methodologies for Novel Target Identification

High-Throughput Screening (HTS) is a foundational method in drug discovery for identifying active compounds from large chemical libraries. mdpi.com Should 3-Amino-1-(2-ethylpyrrolidin-1-yl)propan-1-one be included in such a library, its integration into HTS campaigns would be the first step toward identifying potential biological targets. This process involves testing the compound against a wide array of biological assays to detect any activity, such as enzyme inhibition, receptor binding, or effects on cell-based models. A positive "hit" from an HTS assay would provide the first indication of a potential therapeutic application and guide all subsequent research.

Exploration of Novel Synthetic Routes for Scalable Research Production

The availability of a compound is critical for extensive research. While general methods for synthesizing related structures like 3-amino-1,2-propanediol (B146019) exist, involving starting materials such as glycerin chlorohydrin and ammonia, specific, efficient, and scalable synthetic routes for this compound would need to be developed. google.comchemicalbook.comresearchgate.net Research in this area would focus on creating a process that is not only high-yielding but also cost-effective and environmentally sustainable, ensuring that sufficient quantities of the compound can be produced for preclinical and potentially clinical studies.

Table 1: Potential Synthetic Strategy Considerations

| Strategy | Description | Potential Advantage |

| Convergent Synthesis | Combining key fragments of the molecule late in the synthetic sequence. | Increased overall efficiency and flexibility for analog creation. |

| Chiral Synthesis | Employing methods to produce a single enantiomer of the compound. nbinno.com | Potentially improved therapeutic index and reduced off-target effects. |

| Flow Chemistry | Performing reactions in continuous-flow reactors instead of batches. | Enhanced safety, scalability, and reproducibility. |

Application in Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design

Fragment-Based Drug Discovery (FBDD) utilizes small molecular fragments to identify starting points for lead development. youtube.com The structural components of this compound, such as the 2-ethylpyrrolidine (B92002) group, could be investigated as individual fragments to probe the binding sites of various protein targets. drugdiscoverychemistry.com

Furthermore, the chemical structure could be modified to incorporate a reactive "warhead," turning it into a covalent inhibitor. researchgate.net Covalent inhibitors form a permanent bond with their target protein, which can lead to increased potency and duration of action. mdpi.com This approach would involve identifying a suitable, reactive moiety that could be appended to the core structure to target specific amino acid residues like cysteine within a protein's active site. researchgate.net

Advanced In Silico Methodologies for De Novo Design and Virtual Screening

Computational tools are indispensable in modern drug discovery. ijrpas.com For a novel compound like this compound, in silico methods would be essential for predicting its properties and potential biological activities. Virtual screening could be used to dock the molecule into the binding sites of thousands of known protein structures, helping to prioritize it for specific biological assays. nih.govresearchgate.net

Moreover, the compound could serve as a scaffold for de novo design, where computational algorithms generate new, related molecules with potentially improved properties, such as higher binding affinity or better pharmacokinetic profiles. peerscientist.comresearchgate.net

Potential for Multitarget Ligand Design and Polypharmacology Research

Many diseases involve complex pathways, making drugs that act on multiple targets simultaneously an attractive therapeutic strategy. sigmaaldrich.com The field of polypharmacology explores this concept. Future research could investigate whether this compound or its derivatives can be optimized to bind to several related or unrelated biological targets. Generative deep learning models are an emerging tool that could be employed to design such multitarget ligands based on the compound's core structure. researchgate.net

Mechanistic Insights into Resistance Development in Pathogenic Organisms (for antimicrobial applications)

Given that many antimicrobial agents exist, a crucial area of research for any new potential antimicrobial compound is understanding the mechanisms by which pathogenic organisms might develop resistance. mdpi.com If this compound were found to have antimicrobial activity, studies would be initiated to determine how bacteria or other microbes might evade its effects. This could involve identifying mutations in the target protein, activation of efflux pumps to remove the compound from the cell, or enzymatic degradation of the molecule. mdpi.comnih.gov Understanding these potential resistance pathways is vital for the long-term viability of any new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-Amino-1-(2-ethylpyrrolidin-1-yl)propan-1-one?

- Methodological Answer : The compound can be synthesized via Mannich base reactions. A typical procedure involves refluxing a precursor ketone (e.g., 3-amino-1-(1H-benzimidazol-1-yl)propan-1-one) with formaldehyde and amines in ethanol for 4 hours, followed by overnight incubation. The product is purified via recrystallization from acetone. Key parameters include stoichiometric ratios of reactants, solvent selection, and temperature control to avoid side reactions . For analogs, substituents on the pyrrolidine ring can be introduced by varying amine reactants.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are used to confirm the amine and ketone groups, with chemical shifts for pyrrolidine protons typically appearing at δ 1.5–3.0 ppm.

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 184.14 for CHNO).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with hydrogen bonding and torsion angles analyzed to confirm stereochemistry .

Advanced Research Questions

Q. How can synthetic yields be optimized during scale-up?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with dimethylformamide (DMF) to enhance solubility of intermediates.

- Catalyst Use : Add catalytic acetic acid to accelerate Mannich reactions.

- Temperature Gradients : Gradual heating (e.g., 60°C to 80°C) minimizes decomposition.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for higher-purity products. Yields >70% are achievable under optimized conditions .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Purity Verification : Employ HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) to rule out impurity-driven variability .

- Stereochemical Analysis : Use chiral chromatography or circular dichroism to confirm enantiomeric purity, as biological activity often depends on stereochemistry .

- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize experimental variability.

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) against Mycobacterium tuberculosis?

- Methodological Answer :

- Analog Synthesis : Modify the pyrrolidine ring (e.g., 2-ethyl vs. 2-methyl substituents) and the ketone position.

- Biological Testing : Screen analogs against H37Rv strains using microplate Alamar Blue assays (MIC values). Include positive controls (e.g., isoniazid) and assess cytotoxicity in Vero cells.

- Data Analysis : Correlate substituent electronegativity and steric bulk with activity trends using regression models .

Q. Which computational strategies predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to mycobacterial enoyl-ACP reductase. Validate with co-crystallized ligand RMSD values (<2.0 Å).

- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (50 ns trajectories) to assess binding energy (MM-PBSA).

- Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using Schrödinger’s Phase .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions?

- Methodological Answer :

- Crystal Packing Effects : X-ray structures may show distorted conformations due to lattice forces. Compare with gas-phase DFT-optimized structures (B3LYP/6-31G* basis set).

- Protonation States : Ensure computational models match the ionization state (e.g., amine protonation at physiological pH).

- Software Limitations : Cross-validate refinement results (SHELXL) with alternative programs like Olex2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.